Sarafotoxin 6c
Overview
Description
Scientific Research Applications
Cardioprotection During Ischemia/Reperfusion
Sarafotoxin 6c has been studied for its cardioprotective effects during ischemia/reperfusion events. Pretreatment with this compound prior to coronary occlusion has shown to protect against infarction and arrhythmias in animal models. This is believed to be due to the activation of cardiomyocyte mitochondrial K_ATP channels, which leads to the release of nitric oxide and subsequent cardioprotection .
Respiratory System Impact
Research has indicated that sarafotoxins can significantly affect the respiratory system. Specifically, they can increase airway resistance and parenchymal damping, potentially leading to acute hypoxia and metabolic acidosis. These effects are of interest in understanding the pathophysiology of respiratory conditions and could lead to the development of new therapeutic strategies .
Vasoconstriction Analysis
The vasoconstrictive properties of Sarafotoxin 6c are well-documented. It induces a rapid and marked constriction of coronary vessels, which is useful for studying the mechanisms of vasoconstriction and the potential therapeutic applications or implications in cardiovascular diseases .
Atrioventricular Block Induction
Sarafotoxin 6c can induce a severe atrioventricular block, providing a model for studying this cardiac event. Understanding the pathways and mechanisms through which it induces this block can help in developing treatments for related cardiac dysfunctions .
Positive Inotropic Effect
Apart from its vasoconstrictive effects, Sarafotoxin 6c also has a strong positive inotropic effect, meaning it can increase the force of heart muscle contractions. This property is significant for researching heart failure treatments and understanding cardiac muscle physiology .
Infarct Size Reduction
Studies have shown that Sarafotoxin 6c can reduce myocardial infarct size following ischemia and reperfusion. This suggests potential therapeutic applications in the management of myocardial infarction and the preservation of cardiac function after such events .
Endothelin Receptor Research
Sarafotoxin 6c’s interaction with endothelin receptors is another area of interest. It serves as a tool for studying the role of these receptors in various physiological and pathological processes, including their involvement in vasoconstriction and cardiovascular diseases .
Pharmacological Tool
Due to its potent and specific biological activities, Sarafotoxin 6c is used as a pharmacological tool to dissect the roles of endothelin receptors and other related pathways in various tissues. This helps in understanding the complex signaling mechanisms and could aid in the development of receptor-targeted drugs .
Mechanism of Action
Target of Action
Sarafotoxin 6c, also known as Sarafotoxin S 6c, primarily targets the Endothelin-B receptor (ETB) . The ETB receptor is a G-protein-coupled receptor that plays a crucial role in vasoconstriction .
Mode of Action
Sarafotoxin 6c acts as a potent agonist for the ETB receptor . It shares a high structural and functional homology with endothelins (ETs), and thus activates endothelin receptors, including ETB . This activation leads to a series of biochemical reactions that result in vasoconstriction .
Biochemical Pathways
Upon activation of the ETB receptor by Sarafotoxin 6c, there is an induction of phosphoinositide hydrolysis in the tissues . This suggests that sarafotoxins, including Sarafotoxin 6c, utilize the phosphoinositide signal transduction pathway via specific receptors coupled to G protein .
Result of Action
The activation of the ETB receptor by Sarafotoxin 6c leads to vasoconstriction in both endothelium-intact and endothelium-denuded vessels . In animal models, it has been shown to have three independent effects: a rapid and marked vasoconstriction of the coronary vessels, a severe atrioventricular block, and a slower but very strong positive inotropic effect .
Action Environment
The action of Sarafotoxin 6c can be influenced by various environmental factors. For instance, in a study involving rats exposed to 10% O2, chronic hypoxia affected the sensitivity of the main pulmonary arteries to Sarafotoxin 6c . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of Sarafotoxin 6c.
Future Directions
Sarafotoxin 6c is largely used as a standard compound in pharmacological studies related to ETB-receptors . The development of an improved peptide synthesis procedure suggests that there is ongoing research in this area . The cardioprotective effects of Sarafotoxin 6c also suggest potential therapeutic applications .
properties
IUPAC Name |
3-[[5-amino-2-[[2-[[31-amino-22,42-bis(2-amino-2-oxoethyl)-39-benzyl-4,7-bis(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis(1-hydroxyethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C103H147N27O37S5/c1-10-46(6)80(100(163)123-67(103(166)167)30-50-37-109-54-19-15-14-18-52(50)54)128-99(162)79(45(4)5)127-95(158)66(36-78(144)145)120-85(148)55(20-23-71(105)133)112-90(153)61(31-51-38-108-43-110-51)117-97(160)69-40-170-169-39-53(104)83(146)129-81(47(7)131)102(165)126-70-42-172-171-41-68(96(159)115-59(28-44(2)3)88(151)118-62(32-72(106)134)91(154)116-60(89(152)125-69)29-49-16-12-11-13-17-49)124-86(149)57(22-25-75(138)139)111-84(147)56(21-24-74(136)137)113-94(157)65(35-77(142)143)122-101(164)82(48(8)132)130-87(150)58(26-27-168-9)114-93(156)64(34-76(140)141)121-92(155)63(33-73(107)135)119-98(70)161/h11-19,37-38,43-48,53,55-70,79-82,109,131-132H,10,20-36,39-42,104H2,1-9H3,(H2,105,133)(H2,106,134)(H2,107,135)(H,108,110)(H,111,147)(H,112,153)(H,113,157)(H,114,156)(H,115,159)(H,116,154)(H,117,160)(H,118,151)(H,119,161)(H,120,148)(H,121,155)(H,122,164)(H,123,163)(H,124,149)(H,125,152)(H,126,165)(H,127,158)(H,128,162)(H,129,146)(H,130,150)(H,136,137)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPHPKVWHQLBBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC(=O)N)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCC(=O)O)CCC(=O)O)C(C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C103H147N27O37S5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201337135 | |
Record name | Sarafotoxin S 6c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201337135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2515.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sarafotoxin S6c | |
CAS RN |
121695-87-2 | |
Record name | Sarafotoxin S 6c | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121695872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sarafotoxin S 6c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201337135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 121695-87-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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